molecular formula C14H13ClN4O2S2 B2586874 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448056-47-0

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2586874
CAS RN: 1448056-47-0
M. Wt: 368.85
InChI Key: LBMNZUYMBQYNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonyl chlorides. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing the sulfonamide moiety, similar to the one , have been synthesized for their potential antibacterial properties. A study by Azab, Youssef, and El-Bordany (2013) on novel heterocyclic compounds containing a sulfonamido moiety demonstrated their synthesis and evaluation as antibacterial agents. These compounds exhibited significant antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antimicrobial Activity

Another research focus has been the synthesis of heterocycles based on sulfonamide structures for antimicrobial applications. El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of new heterocycles, including pyrazole derivatives, which were found to possess potent antimicrobial properties (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).

Antitubercular Agents

The potential of sulfonamide derivatives in treating tuberculosis has also been investigated. Shingare et al. (2022) reported on the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives evaluated for their antimicrobial and antitubercular activity. Their findings indicated good antibacterial activity and promising antitubercular properties, especially against Mycobacterium tuberculosis (Ramesh M. Shingare et al., 2022).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have also shown promise in anticancer research. Ghorab, Ragab, Heiba, El-Gazzar, and Sally S. Zahran (2015) synthesized novel sulfonamide derivatives and evaluated their anticancer activity and radiosensitizing potential. Several compounds exhibited higher activity than doxorubicin, a commonly used chemotherapy drug, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (M. Ghorab et al., 2015).

Molecular Docking Studies

The study of the interaction between sulfonamide derivatives and biological targets through molecular docking has provided insights into their potential mechanisms of action. Debbabi et al. (2016) conducted molecular docking studies on novel heterocyclic sulfonamides against the dihydrofolate reductase enzyme, showing potential as anticancer and antimicrobial agents (Khaled F. Debbabi et al., 2016).

properties

IUPAC Name

5-chloro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMNZUYMBQYNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.